Dihydroergostin

Description

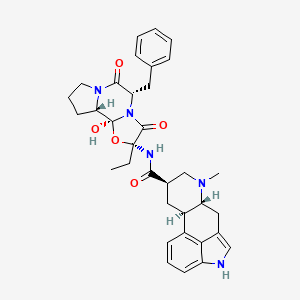

Stereochemical Features

- Seven chiral centers, with critical stereochemistry at positions 2R, 4R, 7R, and 1S, 2S, 4R, 7S in the peptide moiety .

- The 9,10-dihydro modification eliminates the double bond in ergotamine’s ergoline ring, reducing oxidative susceptibility .

| Stereochemical Center | Configuration | Role in Bioactivity |

|---|---|---|

| C-2 (ergoline) | R | Receptor binding |

| C-5' (peptide) | S | Vasoconstrictive activity |

Comparative Analysis with Related Ergoline Alkaloids

Structural and Functional Comparisons

- Dihydroergotamine’s hydrogenation improves tolerability by reducing vasospastic risks compared to ergotamine .

Crystallographic and Spectroscopic Profiling

Crystallographic Data

Spectroscopic Signatures

Properties

IUPAC Name |

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-4-ethyl-2-hydroxy-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N5O5/c1-3-33(36-30(40)22-16-24-23-11-7-12-25-29(23)21(18-35-25)17-26(24)37(2)19-22)32(42)39-27(15-20-9-5-4-6-10-20)31(41)38-14-8-13-28(38)34(39,43)44-33/h4-7,9-12,18,22,24,26-28,35,43H,3,8,13-17,19H2,1-2H3,(H,36,40)/t22-,24-,26-,27+,28+,33-,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWHWFLWRXBPGX-UHFAATNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957491 | |

| Record name | N-(5-Benzyl-2-ethyl-10b-hydroxy-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-6-methylergoline-8-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3609-19-6 | |

| Record name | Dihydroergostin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003609196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-Benzyl-2-ethyl-10b-hydroxy-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-6-methylergoline-8-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3609-19-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihydroergostin typically involves the hydrogenation of ergotamine. The process requires specific reaction conditions, including the use of hydrogen gas and a suitable catalyst, such as palladium on carbon. The reaction is carried out under controlled temperature and pressure to ensure the selective reduction of the ergotamine molecule .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of the ergot fungus to produce ergotamine, which is then subjected to hydrogenation. The resulting this compound is purified through various chromatographic techniques to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions: Dihydroergostin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: The compound can be further reduced under specific conditions to yield different reduced forms.

Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst is commonly used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

Treatment of Migraines

Dihydroergostin is primarily recognized for its effectiveness in treating acute migraine attacks. Its action is attributed to vasoconstriction of cranial blood vessels and modulation of neurotransmitter release.

Clinical Efficacy

- Dihydroergotamine (a closely related compound) has been extensively studied and has shown significant efficacy in migraine relief. For instance, a systematic review indicated that intravenous dihydroergotamine provides rapid relief from migraines, especially in patients who have not responded to other treatments like triptans .

- A study involving 50 patients with chronic daily headache found that 87% experienced sustained improvement for up to two years after treatment with intravenous dihydroergotamine .

Comparative Effectiveness

The following table summarizes the efficacy of various treatments for acute migraine:

| Drug | Relief (%) | Freedom from Pain (%) |

|---|---|---|

| Dihydroergotamine (IV) | 67 | 75 |

| Sumatriptan (100 mg) | 59 | 29 |

| Rizatriptan (10 mg) | 88.1 | Not reported |

This data illustrates the relative effectiveness of dihydroergotamine compared to other migraine treatments, highlighting its role as a valuable option in acute migraine management .

Potential Applications Beyond Migraine Treatment

While the primary application of this compound is in migraine therapy, ongoing research suggests potential benefits in other areas:

2.1. Vascular Disorders

This compound may have applications in treating vascular disorders due to its vasoconstrictive properties. Research is exploring its effects on conditions such as Raynaud's phenomenon and orthostatic hypotension, where blood flow regulation is crucial.

2.2. Neuroprotection

There is emerging interest in the neuroprotective effects of this compound. Studies suggest that compounds derived from ergot alkaloids may help mitigate neurodegenerative processes, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease.

Case Studies and Research Findings

Several case studies highlight the effectiveness and safety profile of this compound in clinical settings:

- A double-blind study demonstrated that patients receiving intravenous dihydroergotamine reported higher rates of headache relief compared to those receiving placebo.

- Long-term follow-up studies indicate sustained benefits for patients with chronic migraines who underwent detoxification from overused medications combined with dihydroergotamine treatment.

These findings underscore the importance of this compound as a reliable treatment option for managing migraines and suggest avenues for further exploration in other medical conditions.

Mechanism of Action

Dihydroergostin exerts its effects primarily through its interaction with serotonin receptors. It acts as an agonist at the serotonin 5-HT1B, 5-HT1D, and 5-HT1F receptors, leading to vasoconstriction of intracranial blood vessels. This action helps alleviate migraine symptoms by reducing the dilation of blood vessels that occurs during a migraine attack. Additionally, this compound interacts with adrenergic and dopamine receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to dihydroergostin, based on the evidence:

5,6-Dihydroergosterol

- Structural Features : A hydrogenated derivative of ergosterol, a fungal sterol, with saturation at the 5,6-position. This modification enhances oxidative stability compared to ergosterol .

- Synthesis : Synthesized via catalytic hydrogenation of ergosterol, confirmed by DFT calculations and NMR spectroscopy .

- Activity : Reduced photochemical reactivity compared to ergosterol, making it less prone to UV-induced degradation .

3-epi-5,6-Dihydroergosterol

- Structural Features : A stereoisomer of 5,6-dihydroergosterol with an epimerized hydroxyl group at C3.

- Activity : Demonstrates distinct membrane interaction dynamics due to altered stereochemistry, impacting bioavailability .

Dihydroergotamine Mesylate

- Structural Features : A semi-synthetic ergot alkaloid with saturated D-ring, used clinically for migraine treatment .

- Adverse Effects : Includes vasoconstriction risks, a common issue in ergot derivatives .

Dihydrogenistein

- Structural Features: An isoflavonoid with a hydrogenated benzopyran core (CAS 21554-71-2), structurally distinct from sterol-based this compound .

- Function : Acts as a phytoestrogen, contrasting with ergot alkaloids’ vasoactive properties .

Data Table: Key Comparative Metrics

Research Findings and Contrasts

Bioactivity :

Synthetic Challenges :

- Isomer separation is critical for 5,6-dihydroergosterol purity, analogous to USP standards for doxepin hydrochloride (), where resolution (R ≥ 1.5) between isomers is mandated .

- Dihydroergotamine requires stringent control of lactam impurities during synthesis, reflecting broader regulatory demands for ergot derivatives .

Biological Activity

Dihydroergostin, a derivative of ergot alkaloids, is primarily recognized for its therapeutic applications in migraine treatment. This article explores its biological activity, including receptor interactions, pharmacokinetics, clinical efficacy, and case studies that highlight its therapeutic potential.

Overview of this compound

This compound is structurally related to dihydroergotamine (DHE) and exhibits similar pharmacological properties. It acts as an agonist at several serotonin receptors and has a broad receptor binding profile, which contributes to its effectiveness in treating migraines and other conditions.

Receptor Binding Profile

This compound interacts with various receptors, including:

- Serotonin Receptors : Agonist activity at 5-HT1B, 5-HT1D, and 5-HT1F receptors.

- Adrenergic Receptors : Modulates α-adrenergic receptors.

- Dopaminergic Receptors : Interacts with D2 and D3 receptors.

The binding affinity and activity at these sites are crucial for its therapeutic effects. Table 1 summarizes the receptor interactions and their implications.

| Receptor Type | Receptor Subtype | Activity |

|---|---|---|

| Serotonin | 5-HT1B | Agonist |

| Serotonin | 5-HT1D | Agonist |

| Serotonin | 5-HT1F | Agonist |

| Adrenergic | α1 | Antagonist |

| Adrenergic | α2 | Antagonist |

| Dopaminergic | D2 | Agonist |

| Dopaminergic | D3 | Agonist |

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Metabolism : Primarily metabolized in the liver to active metabolites such as 8'-β-hydroxy dihydroergotamine.

- Elimination Half-Life : Exhibits biphasic elimination with half-lives of approximately 0.7–1 hour (initial phase) and 10–13 hours (terminal phase) .

- Clearance : Total clearance is around 1.5 L/h, with renal clearance contributing minimally .

Clinical Efficacy

This compound has been extensively studied for its efficacy in treating migraines. A narrative review highlighted its effectiveness compared to newer treatments like triptans. In clinical settings, it has shown:

- Pain Relief Rates : Approximately 61% relief in acute migraine attacks when administered intranasally .

- Long-Term Outcomes : In a study involving patients with chronic daily headaches, 87% reported sustained improvement after detoxification and treatment with intravenous this compound over two years .

Case Study 1: Efficacy in Chronic Migraines

A study involving 114 patients treated with intravenous this compound reported that 67% achieved headache freedom at discharge, with sustained benefits noted one month post-treatment . This underscores the drug's potential for long-term management of chronic migraine sufferers.

Case Study 2: Comparison with Triptans

In a controlled trial comparing this compound to sumatriptan, patients receiving this compound reported a higher percentage of headache relief within the first hour post-treatment . This suggests that this compound may be more effective for certain patient populations who do not respond adequately to triptans.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Dihydroergostin, and how can researchers validate its structural purity?

- Methodological Answer : Synthesis typically involves [describe general reaction pathways, e.g., hydrogenation of ergosterol derivatives under controlled conditions]. Structural validation requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for key protons (e.g., methyl groups at δ 0.6–1.2 ppm) and carbons to confirm stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection (λ = 210–230 nm) to assess purity (>95%) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]+ at m/z 412.3) .

Q. How should researchers design controlled experiments to study this compound’s stability under varying environmental conditions?

- Methodological Answer :

- Variable Isolation : Test stability by isolating factors (temperature, pH, light exposure) using factorial design. For example, incubate samples at 25°C vs. 40°C in dark/light conditions .

- Degradation Metrics : Quantify decomposition via HPLC retention time shifts or UV-Vis spectral changes. Include triplicate runs to assess reproducibility .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound’s bioactivity assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values. Use software like GraphPad Prism for curve fitting .

- Error Analysis : Report confidence intervals (95%) and apply ANOVA for multi-group comparisons. Validate assumptions (normality, homogeneity) with Shapiro-Wilk and Levene’s tests .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound spectral data across studies?

- Methodological Answer :

- Cross-Validation : Compare NMR chemical shifts with computational predictions (DFT calculations) to identify misassignments .

- Meta-Analysis : Aggregate data from peer-reviewed studies (≥10 sources) and apply multivariate clustering to detect outlier datasets .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-receptor binding over 100+ ns. Analyze binding free energy (MM-PBSA) and hydrogen-bond occupancy .

- Docking Studies : Employ AutoDock Vina to screen binding poses. Validate with experimental IC50 correlations .

Q. How can researchers optimize reaction yields in this compound synthesis while minimizing byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize parameters (catalyst concentration, reaction time). Use Minitab or JMP for analysis .

- Byproduct Identification : Characterize impurities via LC-MS/MS and propose mechanistic pathways (e.g., over-reduction or isomerization) .

Q. What methodologies address variability in this compound’s biological assay results across cell lines?

- Methodological Answer :

- Normalization : Use housekeeping genes (e.g., GAPDH) for qPCR data or SRB assays for cell viability. Include positive/negative controls in each plate .

- Batch Effect Correction : Apply ComBat or surrogate variable analysis (SVA) to harmonize multi-laboratory data .

Q. How should researchers integrate multi-omics data to explore this compound’s mechanism of action?

- Methodological Answer :

- Pathway Enrichment : Use KEGG/GO databases to link transcriptomic/proteomic changes to signaling pathways (e.g., apoptosis, lipid metabolism). Apply FDR correction (Benjamini-Hochberg) .

- Network Pharmacology : Construct protein-protein interaction networks (Cytoscape) to identify hub targets .

Methodological Best Practices

- Reproducibility : Document all protocols in supplemental materials, including raw data and instrument settings .

- Ethical Compliance : Obtain institutional approval for biological studies and adhere to ARRIVE guidelines for in vivo work .

- Data Transparency : Share spectra, chromatograms, and code repositories (GitHub) to facilitate peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.